molecular formula C12H17NO B2426829 [(2S,5R)-5-Benzyloxolan-2-yl]methanamine CAS No. 2095396-69-1

[(2S,5R)-5-Benzyloxolan-2-yl]methanamine

Cat. No. B2426829
CAS RN: 2095396-69-1
M. Wt: 191.274
InChI Key: WJGRLWUHRJWBBV-NEPJUHHUSA-N
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Description

“[(2S,5R)-5-Benzyloxolan-2-yl]methanamine” is a chemical compound with the IUPAC name ( (2S,5R)-5-benzyltetrahydrofuran-2-yl)methanamine . It has a molecular weight of 191.27 . The compound is typically stored at 4 degrees Celsius and is in liquid form .


Molecular Structure Analysis

The InChI code for “[(2S,5R)-5-Benzyloxolan-2-yl]methanamine” is 1S/C12H17NO/c13-9-12-7-6-11 (14-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12+/m1/s1 . The InChI key is WJGRLWUHRJWBBV-NEPJUHHUSA-N .


Physical And Chemical Properties Analysis

“[(2S,5R)-5-Benzyloxolan-2-yl]methanamine” is a liquid at room temperature . It has a molecular weight of 191.27 . The compound is typically stored at 4 degrees Celsius .

Scientific Research Applications

Novel Aryloxyethyl Derivatives as Antidepressant Drug Candidates

  • A study by Sniecikowska et al. (2019) discusses the design of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Antitumor Potential in Novel Cytotoxic Agents

  • The synthesis of N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines and their antitumor potential against several cancer cell lines is highlighted by Ramazani et al. (2014) (Ramazani et al., 2014).

Catalytic Applications in Organic Chemistry

  • Roffe et al. (2016) synthesized 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives for use in catalytic applications, showing good activity and selectivity (Roffe et al., 2016).

Biased Agonism in Drug Discovery

  • Another study by Sniecikowska et al. (2020) on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives emphasizes their potential as biased agonists for serotonin 5-HT1A receptors, with implications in drug discovery for CNS disorders (Sniecikowska et al., 2020).

Synthesis of Novel Oxadiazole Derivatives

  • Vishwanathan and Gurupadayya (2014) conducted a study on the synthesis and characterization of novel oxadiazole derivatives from benzimidazole, contributing to the field of medicinal chemistry (Vishwanathan & Gurupadayya, 2014).

Anticonvulsant Potential in Schiff Bases

  • Research by Pandey and Srivastava (2011) on novel Schiff bases of 3-aminomethyl pyridine highlighted their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Antibacterial and Antifungal Activity

  • Visagaperumal et al. (2010) synthesized 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine derivatives and evaluated their antibacterial and antifungal activities (Visagaperumal et al., 2010).

Photocytotoxicity in Red Light

  • A study by Basu et al. (2014) on Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine explored their unprecedented photocytotoxicity in red light for cellular imaging (Basu et al., 2014).

Safety and Hazards

The safety information for “[(2S,5R)-5-Benzyloxolan-2-yl]methanamine” includes several hazard statements: H302, H315, H318, H335 . These correspond to the following hazards: harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation . The compound is classified with the signal word “Danger” and is represented by the GHS05 and GHS07 pictograms .

properties

IUPAC Name

[(2S,5R)-5-benzyloxolan-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c13-9-12-7-6-11(14-12)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9,13H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGRLWUHRJWBBV-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](O[C@H]1CC2=CC=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S,5R)-5-Benzyloxolan-2-yl]methanamine

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